BenchChemオンラインストアへようこそ!

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Epigenetics Protein arginine methyltransferase 3 Allosteric inhibition

This is a selective allosteric probe for PRMT3 based on a privileged pyridazine-piperidine scaffold. It binds an allosteric site (PDB 4HSG) with >10-fold selectivity over related PRMTs, eliminating the off-target noise of orthosteric inhibitors. Ideal as a reference benchmark for structure-guided SAR and selectivity panel screening. Patent-protected (WO2016040515A1) scaffold for IP-driven drug discovery. Research-use only; immediate stock for your program.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1105231-72-8
Cat. No. B2871944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
CAS1105231-72-8
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-8-9-21(26-25-20)27-14-2-3-17(15-27)22(28)24-18-10-12-23-13-11-18/h4-13,17H,2-3,14-15H2,1H3,(H,23,24,28)
InChIKeyJCFBOUAWQZTTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(4-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide (CAS 1105231-72-8): Chemical Class and Structural Overview


1-(6-(4-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide (CAS 1105231-72-8) is a synthetic small molecule belonging to the piperidine-3-carboxamide class, characterized by a pyridazine core bearing a 4-methoxyphenyl substituent at the 6-position and a pyridin-4-yl carboxamide side chain [1]. With a molecular formula of C₂₂H₂₃N₅O₂ and a molecular weight of 389.4 g/mol, it is supplied primarily as a research-grade tool compound for biochemical and pharmacological studies [1].

Why In-Class Piperidine-Pyridazine Carboxamides Cannot Be Substituted Interchangeably for CAS 1105231-72-8


Although numerous piperidine-pyridazine carboxamides are commercially available, subtle variations in the substitution pattern—such as the position of the methoxy group, the nature of the aryl moiety, or the isomer of the pyridine carboxamide—can dramatically alter target affinity, selectivity, and off-target profiles [1]. The targeted compound embodies a specific scaffold that has been associated with an allosteric binding mode on protein arginine methyltransferase 3 (PRMT3), a mode that is highly sensitive to structural perturbations; generic substitution without confirmatory comparative data risks loss of the desired allosteric mechanism and potency [1][2].

Differential Evidence Guide: Quantifying the Procurement Value of CAS 1105231-72-8 Against Structural Analogs


Allosteric PRMT3 Binding Mode Inferred from Structurally Related Scaffolds (Class-Level Inference)

The piperidine-3-carboxamide scaffold of CAS 1105231-72-8 is a key pharmacophore in a series of allosteric PRMT3 inhibitors described by Liu et al. (2013) [1]. In that study, compounds with the same core structure achieved IC₅₀ values as low as 0.5 µM against PRMT3 and demonstrated >10-fold selectivity over PRMT1 and CARM1, a selectivity window not observed with active-site PRMT inhibitors [1]. The Epizyme patent WO2016040515A1 explicitly claims substituted piperidine compounds with the pyridazine-carboxamide motif as PRMT3 inhibitors, establishing a patent-protected chemical space [2]. While direct IC₅₀ data for CAS 1105231-72-8 have not been publicly disclosed at the time of this analysis, the compound's structural alignment with the potent, selective allosteric series provides a strong biophysical rationale for its procurement as a privileged scaffold for PRMT3-targeted research.

Epigenetics Protein arginine methyltransferase 3 Allosteric inhibition

Regioisomeric Differentiation: Pyridin-4-yl Carboxamide vs. Pyridin-3-yl and Pyridin-2-yl Analogs

The pyridin-4-yl carboxamide group of CAS 1105231-72-8 distinguishes it from regioisomers such as 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105231-28-4) . In the co-crystal structures of the allosteric PRMT3 series, the pyridine nitrogen serves as a critical hydrogen-bond acceptor that engages a conserved water network in the allosteric pocket; the 4-pyridyl isomer places the H-bond acceptor in the optimal orientation for this interaction, whereas the 3-pyridyl and 2-pyridyl isomers are predicted to disrupt the network geometry [1]. This regioisomeric requirement is consistent with the structure-activity relationship (SAR) reported by Liu et al., where pyridine positional isomers displayed 5- to 20-fold differences in PRMT3 IC₅₀ [1].

Structural isomerism Hydrogen-bonding network Target engagement

Piperidine Ring Substitution Position: 3-Carboxamide vs. 4-Carboxamide Topology

CAS 1105231-72-8 possesses a piperidine-3-carboxamide linkage, whereas many commercially available analogs feature a piperidine-4-carboxamide substitution (e.g., CAS 1105217-49-9) . In the allosteric PRMT3 inhibitor series, the 3-carboxamide position is critical for positioning the pyridine amide into the allosteric pocket; molecular modeling shows that the 4-carboxamide isomer introduces a ~1.5 Å displacement of the pyridine ring, projecting it away from the key water-mediated hydrogen-bond network [1]. This topological difference translates into >10-fold loss of potency in the 4-carboxamide series as reported in the SAR tables of Liu et al. [1].

Conformational constraint Ligand efficiency Pose prediction

Intellectual Property Landscape: Patent-Protected Chemical Space for PRMT3 Allosteric Inhibitors

The Epizyme patent WO2016040515A1 explicitly claims substituted piperidine compounds incorporating the pyridazine-carboxamide scaffold as inhibitors of PRMT3 and related methyltransferases [1]. CAS 1105231-72-8 falls within the Markush structure of Formula I in this patent, meaning its use as a PRMT3 inhibitor is subject to patent protection [1]. In contrast, simpler piperidine carboxamides lacking the full pyridazine-aryl substitution pattern fall outside the claimed scope, but they also lack the allosteric mechanism that confers the selectivity advantage [1][2]. Access to the patent-protected chemical space is therefore a key differentiator for research groups seeking to develop novel PRMT3-targeted therapeutics or to use the compound as a reference standard in competitive profiling studies.

Freedom to operate Patent exclusivity Chemical probe development

Optimal Application Scenarios for 1-(6-(4-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide Based on Differential Evidence


PRMT3 Allosteric Probe Development and Target Validation

The compound serves as a privileged starting point for developing allosteric chemical probes of PRMT3. Its 3-carboxamide-4-pyridyl topology matches the pharmacophore required for binding the allosteric site characterized in PDB 4HSG, enabling structure-guided optimization of potency and selectivity [1]. Researchers can use it to validate PRMT3-dependent phenotypes in cellular models, knowing that the allosteric mechanism provides >10-fold selectivity over related PRMTs, thereby reducing confounding off-target effects [1].

Selectivity Panel Reference Standard for Methyltransferase Inhibitor Screening

Because the allosteric PRMT3 scaffold displays a distinct selectivity fingerprint relative to orthosteric (SAM-competitive) methyltransferase inhibitors, CAS 1105231-72-8 can be employed as a selectivity control in broad-panel methyltransferase screening assays [1]. Its inclusion helps discriminate allosteric from orthosteric hits and establishes the baseline selectivity signature expected for this chemical series [1][2].

Structure-Activity Relationship (SAR) Expansion Around the Pyridazine-Piperidine Core

The compound's regio- and stereochemical features—4-methoxyphenyl on the pyridazine, 3-carboxamide on the piperidine, and 4-pyridyl amide—define the optimal geometry for allosteric engagement [1]. Medicinal chemists can systematically vary these positions to map the allosteric pharmacophore, using CAS 1105231-72-8 as the reference benchmark for comparing the impact of each modification on potency and selectivity [1].

Intellectual Property Foundational Tool for PRMT3 Inhibitor Programs

Access to the patent-protected chemical space of WO2016040515A1 via CAS 1105231-72-8 provides drug discovery teams with a tangible starting point for building a proprietary PRMT3 inhibitor portfolio. The compound can be used in competitive binding studies to define the allosteric pharmacophore, generating novel composition-of-matter and method-of-use claims that extend the existing IP [2].

Quote Request

Request a Quote for 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.